N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to herein as the target compound) is a pyrimidine-dione derivative featuring a carboxamide group at position 5 and methoxy-substituted aryl rings at positions 3 and N1 of the tetrahydropyrimidine core. Its molecular formula is C20H19N3O6, and its IUPAC name reflects the substitution pattern of the 3,4-dimethoxyphenyl and 3-methoxyphenyl groups . The compound has been cataloged under the identifier E200-0259 and is available for pharmacological screening, though detailed biological data remain undisclosed .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-27-14-6-4-5-13(10-14)23-19(25)15(11-21-20(23)26)18(24)22-12-7-8-16(28-2)17(9-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNIOGEDCCWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.37 g/mol. The structure contains two methoxy groups on the phenyl rings, which are hypothesized to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that pyrimidine derivatives possess significant antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various bacteria and fungi.
- Case Study : A study by Nagaraj and Reddy (2008) demonstrated that pyrimidine derivatives exhibited potent activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to the presence of methoxy groups .
Antitumor Activity
Pyrimidine derivatives have also been investigated for their antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the pyrimidine ring can lead to enhanced cytotoxic effects against cancer cells.
- Research Findings : A series of tetrahydropyrimidines were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Compounds with similar structural features showed significant inhibition of cell proliferation in HepG2 and MCF-7 cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidines has been documented in several studies. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Study Insight : Research indicates that certain pyrimidine derivatives reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting their utility in treating inflammatory diseases .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cytokine Modulation : It may modulate signaling pathways related to inflammation through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Core Modifications and Substituent Variations
Key Observations :
- Aryl Group Diversity : The target compound’s 3,4-dimethoxyphenyl and 3-methoxyphenyl groups contrast with analogs featuring fluorophenyl (), nitrophenyl (), or chlorophenyl () substituents. Methoxy groups enhance solubility, while halogens or nitro groups may influence electronic properties and binding interactions.
Key Observations :
- Yields for pyrimidine-dione carboxamides typically range from 50% to 86%, with purity exceeding 90% in optimized procedures ().
- The use of coupling agents like HBTU or EDC∙HCl () is common for amide bond formation.
Analytical Characterization
Spectroscopic Data Comparison
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step condensation reactions. For example, a pyrimidine ring is formed via cyclocondensation of substituted phenyl precursors with carboxamide derivatives under reflux conditions using acetic acid as a catalyst. Purification is achieved through column chromatography, and structural confirmation relies on -NMR, -NMR, and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for structural elucidation?
Critical techniques include:
- -NMR and -NMR : To confirm substituent positions and aromatic ring systems.
- Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What initial biological screening approaches are used to assess its therapeutic potential?
Primary screens focus on enzymatic targets such as kinases or cyclooxygenases due to structural similarities with known inhibitors. In vitro assays measure IC values using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based activity assays .
Advanced Research Questions
Q. How can reaction yields be optimized under varying solvent conditions?
Solvent polarity and protic/aprotic properties significantly influence reaction efficiency. For example:
- Polar aprotic solvents (DMF, DMSO) : Enhance intermediate solubility but may require lower temperatures to avoid side reactions.
- Protic solvents (ethanol) : Favor cyclization but reduce solubility. Systematic yield analysis via high-performance liquid chromatography (HPLC) identifies optimal conditions .
Q. What strategies mitigate compound degradation during in vitro assays?
Degradation under physiological pH is minimized by:
- Lyophilization with stabilizers (e.g., cyclodextrins).
- Buffered formulations (pH 7.4) to maintain stability. Accelerated stability studies using HPLC track degradation products (e.g., hydrolyzed amide bonds) .
Q. How are computational methods applied to predict target binding affinity?
- Molecular docking (AutoDock, Schrödinger) : Models interactions with enzyme active sites (e.g., hydrogen bonding with methoxy groups).
- Molecular dynamics (MD) simulations : Assess binding stability over time.
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Solutions include:
- Meta-analysis with standardized protocols (e.g., MTT assay for cytotoxicity).
- Cross-validation using orthogonal assays (e.g., enzyme inhibition + cellular proliferation) .
Q. What are critical considerations for regioselectivity in substitution reactions?
Regioselectivity is influenced by:
- Electron-donating groups (e.g., methoxy) : Direct electrophilic substitution to para/ortho positions.
- Steric hindrance : Bulky substituents favor meta substitution. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
